![molecular formula C39H50O15 B1151722 Jatrophane 2 CAS No. 210108-86-4](/img/structure/B1151722.png)
Jatrophane 2
Overview
Description
Jatrophane 2 is a type of jatrophane diterpene polyester that can be isolated from the highly irritant extract of whole fresh plants of E. peplus L. (Euphorbiaceae) .
Synthesis Analysis
The synthesis of jatrophane involves the formation of a jatrophane precursor, followed by the opening of the cyclopropane ring, and then closure of the five-membered ring between C-6 and C-10 to form the jatrophane core . There have been several studies on the total synthesis of jatrophane diterpenes .Molecular Structure Analysis
Jatrophane 2 has a complex molecular structure. It is a macrocyclic diterpene, which means it has a large ring structure in its molecule . The structure of Jatrophane 2 has been studied using techniques such as NMR spectroscopy and X-ray diffraction .Chemical Reactions Analysis
The reaction mechanism of the intramolecular [2 + 2] cycloaddition from a jatrophane precursor to the gaditanane skeleton, an unprecedented 5/6/4/6-fused tetracyclic ring framework, has been studied . There are also studies on the preparation of the western fragment of the Euphorbia constituent Pl-3 starting from (1 R ,5 S )-bicyclo [3.2.0]hept-2-en-6-one .Physical And Chemical Properties Analysis
The physical and chemical properties of Jatrophane 2 can be found in databases like PubChem . It has a molecular weight of 758.8 g/mol and a complex molecular formula of C39H50O15 .Scientific Research Applications
Anti-Inflammatory Activity
Jatrophane diterpenes, including Jatrophane 2, have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Anti-Viral Activity
Jatrophane diterpenes have shown activity against certain viruses, including the chikungunya virus and HIV . This suggests that Jatrophane 2 could potentially be used in the treatment of these viral infections.
Cytotoxic Activity
Jatrophane diterpenes have demonstrated cytotoxic activity . This means that they have the potential to kill certain types of cells, which could be beneficial in the treatment of certain types of cancer.
Multidrug Resistance-Reversing Activities
Jatrophane diterpenes, including Jatrophane 2, have been found to be powerful inhibitors of P-glycoprotein . P-glycoprotein is a protein that can pump drugs out of cells, leading to multidrug resistance in certain types of cancer. By inhibiting this protein, Jatrophane 2 could potentially be used to reverse multidrug resistance in these cancers.
Treatment of Thrombotic Diseases
Jatrophane diterpenes have shown curative effects on thrombotic diseases . This suggests that Jatrophane 2 could potentially be used in the treatment of these diseases.
Activators of Autophagy and Inhibitors of Tau Pathology
Jatrophane diterpenes have been found to activate autophagy and inhibit Tau pathology . Autophagy is a process that cells use to get rid of damaged parts, and Tau pathology is a characteristic of Alzheimer’s disease. This suggests that Jatrophane 2 could potentially be used in the treatment of Alzheimer’s disease.
Mechanism of Action
Target of Action
Jatrophane 2, like other jatrophane-type diterpenes, primarily targets P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in multidrug resistance in cancer treatment .
Mode of Action
Jatrophane 2 interacts with P-gp and inhibits its function . This inhibition prevents the efflux of therapeutic drugs from cancer cells, thereby enhancing the effectiveness of chemotherapy
Biochemical Pathways
Jatrophane 2 affects the biochemical pathway involving P-gp. By inhibiting P-gp, Jatrophane 2 disrupts the normal efflux of drugs and other xenobiotics from the cells . This disruption can enhance the intracellular concentration of therapeutic drugs, particularly in cancer cells that overexpress P-gp .
Pharmacokinetics
As a p-gp inhibitor, jatrophane 2 likely affects the pharmacokinetics of other drugs by increasing their cellular uptake and bioavailability .
Result of Action
The primary molecular effect of Jatrophane 2 is the inhibition of P-gp, leading to increased intracellular concentrations of certain drugs . On a cellular level, this can enhance the efficacy of chemotherapy in cancer cells that overexpress P-gp .
Action Environment
The action, efficacy, and stability of Jatrophane 2 can be influenced by various environmental factors. For instance, the presence of other drugs, the pH of the environment, and the specific type of cells (such as cancer cells overexpressing P-gp) can all impact the action of Jatrophane 2 . .
Future Directions
Jatrophane and rearranged jatrophane-type diterpenes are of considerable interest in the context of natural product drug discovery programs . They possess diverse complex skeletons and a broad spectrum of therapeutically relevant biological activities. The discovery of jatrophane and modified jatrophane diterpenes has opened new frontiers for research studies on this genus .
properties
IUPAC Name |
[(1R,2R,3aR,4S,5S,6E,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O15/c1-20-17-18-37(9,10)35(52-26(7)44)32(50-24(5)42)31(49-23(4)41)21(2)30(48-22(3)40)29-34(53-36(46)28-15-13-12-14-16-28)38(11,54-27(8)45)19-39(29,47)33(20)51-25(6)43/h12-18,20,29-35,47H,2,19H2,1,3-11H3/b18-17+/t20-,29-,30-,31-,32+,33-,34+,35+,38+,39+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHKCKIAGSAXCR-DXFPZIRUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC(C(C(C(C(=C)C(C2C(C(CC2(C1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C([C@@H]([C@@H]([C@H](C(=C)[C@@H]([C@H]2[C@H]([C@](C[C@@]2([C@H]1OC(=O)C)O)(C)OC(=O)C)OC(=O)C3=CC=CC=C3)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
758.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Jatrophane 2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The study mentions that Jatrophane 2 exhibited minimal antitumor activity compared to Jatrophane 1. Does this mean Jatrophane 2 is completely inactive?
A1: The study states that Jatrophane 2 was "almost completely inactive in the suppression of cancer cell growth in a given range of concentrations" []. This suggests that while minimal activity was observed, further investigation across a broader concentration range might be needed to definitively conclude its complete inactivity. It is possible that Jatrophane 2 might exhibit activity at higher concentrations or under specific conditions not tested in this study. Additionally, exploring potential synergistic effects with other compounds could be of interest.
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